molecular formula C13H8BrN3O2 B15333827 6-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine

6-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine

Cat. No.: B15333827
M. Wt: 318.12 g/mol
InChI Key: CXAGHSMAYPIIAW-UHFFFAOYSA-N
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Description

6-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position and a nitrophenyl group at the 2nd position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their diverse pharmacological and biological activities, making them valuable in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and environmentally benign solvents to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, ethanol), and bases (potassium carbonate).

    Reduction: Hydrogen gas, palladium catalyst, sodium dithionite, solvents (ethanol, water).

    Oxidation: m-Chloroperbenzoic acid, solvents (dichloromethane).

Major Products Formed

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

    Reduction: 6-Bromo-2-(2-aminophenyl)imidazo[1,2-a]pyridine.

    Oxidation: Imidazo[1,2-a]pyridine N-oxides.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both the bromine atom and the nitrophenyl group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of chemical modifications and applications in various fields .

Properties

Molecular Formula

C13H8BrN3O2

Molecular Weight

318.12 g/mol

IUPAC Name

6-bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8BrN3O2/c14-9-5-6-13-15-11(8-16(13)7-9)10-3-1-2-4-12(10)17(18)19/h1-8H

InChI Key

CXAGHSMAYPIIAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)Br)[N+](=O)[O-]

Origin of Product

United States

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